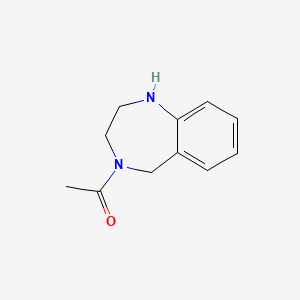

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Description

BenchChem offers high-quality 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-9(14)13-7-6-12-11-5-3-2-4-10(11)8-13/h2-5,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBURCRAYKPWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465743 | |

| Record name | 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57756-36-2 | |

| Record name | 1-(1,2,3,5-Tetrahydro-4H-1,4-benzodiazepin-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57756-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, a key intermediate in the development of various pharmaceuticals.[1][2] This document details the established synthetic protocol, including reagents, reaction conditions, and purification methods. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the compound, presenting available physicochemical and spectroscopic data. The guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering a practical framework for the preparation and analysis of this important benzodiazepine derivative.

Introduction

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a derivative of the benzodiazepine class of compounds, which are widely recognized for their diverse pharmacological activities, primarily targeting the central nervous system.[1] The core structure, a fusion of a benzene and a diazepine ring, serves as a versatile scaffold in medicinal chemistry. The acetylated form, 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, is a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1][2] Its synthesis and characterization are fundamental steps in the discovery and development of novel therapeutics. This guide provides a detailed methodology for its preparation and a comprehensive approach to its analytical characterization.

Synthesis of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

The synthesis of the title compound is achieved through the acetylation of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. This reaction is a straightforward and high-yielding procedure.[1]

Reaction Scheme

The synthesis proceeds via the reaction of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine with acetyl chloride in a suitable solvent.

Caption: Reaction scheme for the synthesis of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.

Experimental Protocol

The following protocol is based on established literature procedures.[1]

Materials:

-

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

-

Acetyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Acetone

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (0.1 mol) in dichloromethane (80 ml).

-

Cool the solution in an ice-water bath.

-

Add acetyl chloride (6 ml) dropwise to the cooled solution with stirring.

-

After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 5 hours.

-

Quench the reaction by pouring the mixture into an ice-water bath.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Evaporate the solvent from the filtrate to yield an oil.

-

Crystallize the oil from acetone to obtain the final product.

Yield: The reported yield for this synthesis is 96%.[1]

Characterization

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.

Physicochemical Properties

A summary of the known physicochemical properties of the compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Melting Point | 83.4-84.4 °C | [2] |

Spectroscopic Data

-

¹H NMR: The ¹H NMR spectrum provides information about the proton environment in the molecule. The expected signals for 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine are as follows: a singlet for the acetyl methyl protons, multiplets for the methylene protons of the diazepine ring, and multiplets for the aromatic protons. A published ¹H NMR spectrum shows the following peaks (300MHz, DMSO): δ 1.95 and 2.02 (s+s, 3H), 3.05 and 3.09 (m, 2H, CH₂), 3.60 (m, 2H, CH₂), 4.58 and 4.64 (s+s, 2H, CH₂), 7.1-7.3 (m, 4H, H on phenyl).[2]

An IR spectrum would be expected to show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), a strong C=O stretch from the acetyl group, and C=C stretches from the aromatic ring.

Mass spectrometry would confirm the molecular weight of the compound. The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 190.[2]

Crystallographic Data

The crystal structure of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has been determined by X-ray crystallography.[1]

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [1] |

| Space Group | P4₃ | [1] |

| Unit Cell Dimensions | a = 10.8251(8) Å, c = 9.4569(14) Å | [1] |

| Volume | 1108.2(2) ų | [1] |

| Z | 4 | [1] |

Experimental and Analytical Workflow

The overall process from synthesis to characterization can be visualized in the following workflow diagram.

Caption: Workflow for the synthesis and characterization of the target compound.

Biological Context: General Mechanism of Action of Benzodiazepines

While specific signaling pathways for 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine are not extensively documented, benzodiazepines as a class are known to exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3]

Caption: General mechanism of action of benzodiazepines at the GABAₐ receptor.

Benzodiazepines bind to an allosteric site on the GABAₐ receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride ion channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus enhancing the inhibitory effect of GABA.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. The synthetic protocol described is efficient and high-yielding. A comprehensive suite of analytical methods has been outlined to ensure the structural confirmation and purity assessment of the compound. The provided data and workflows serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the use of this important intermediate in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Foreword: This document provides a comprehensive overview of the known physicochemical properties of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. Due to the limited availability of extensive experimental data in publicly accessible literature for this specific compound, this guide also incorporates information on closely related benzodiazepine derivatives to provide a broader context for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a derivative of the benzodiazepine class of compounds, which are known for their wide range of pharmacological activities.[1] The core structure consists of a benzene ring fused to a seven-membered diazepine ring.[1] The "tetrahydro" designation indicates that four of the double bonds in the diazepine ring are saturated. The acetyl group is attached to the nitrogen at position 4.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |

| CAS Number | 57756-36-2[2][3] |

| Molecular Formula | C₁₁H₁₄N₂O[2] |

| Molecular Weight | 190.24 g/mol [2] |

| Canonical SMILES | CC(=O)N1CCN(C2=CC=CC=C21)C |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Table 2: Summary of Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Physical Appearance | Colorless solid | [2] |

| Melting Point | Data not available | For related tetrahydro-1,4-benzodiazepine-2-ones, melting points can range from 147°C to 180°C.[4][5] |

| Boiling Point | Data not available | |

| Solubility | Sparingly soluble in water | [2] |

| pKa | Data not available | Benzodiazepines are generally weak bases.[6] |

| LogP (Octanol-Water Partition Coefficient) | Data not available | This value is a key indicator of lipophilicity.[7] |

| Topological Polar Surface Area (TPSA) | 32.3 Ų |[2] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to ensuring the quality and validity of physicochemical data. Below are generalized, yet detailed, methodologies for determining key parameters, based on standard practices for pharmaceutical compounds.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like a benzodiazepine, it indicates the affinity for protons. Potentiometric titration is a common and accurate method for its determination.[8]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the concentrations of the protonated and unprotonated species are equal, which corresponds to the midpoint of the buffer region in the titration curve.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine in a suitable solvent system (e.g., water with a co-solvent if solubility is low).[8]

-

Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[8]

-

Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[8]

-

-

Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[8]

-

Titration Procedure:

-

Place 20 mL of the sample solution into a temperature-controlled vessel with a magnetic stirrer.[8]

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.[8]

-

Immerse the calibrated pH electrode into the solution.

-

If determining a basic pKa, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[8]

-

Titrate the solution with incremental additions of 0.1 M NaOH.

-

Record the pH reading after each addition, ensuring the reading is stable (drift < 0.01 pH units per minute).[8]

-

Continue the titration until the pH reaches approximately 12-12.5.[8]

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The inflection point of the curve corresponds to the equivalence point. The pH at the half-equivalence point is the pKa.

-

Perform at least three replicate titrations to ensure accuracy and calculate the mean and standard deviation.[8]

-

Determination of LogP by HPLC

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. High-Performance Liquid Chromatography (HPLC) is a widely used indirect method for determining LogP, especially for compounds with poor water solubility.[9][10]

Principle: The retention time of a compound on a reverse-phase HPLC column is related to its lipophilicity. By correlating the retention time with that of compounds with known LogP values, the LogP of the test compound can be determined.

Detailed Protocol:

-

Preparation of Mobile Phase and Solutions:

-

Chromatographic Conditions:

-

Use a reverse-phase column (e.g., C18).

-

Equilibrate the column with the initial mobile phase composition.

-

Inject a small volume (e.g., 10 µL) of the sample solution.[10]

-

Run the analysis and record the retention time.

-

-

Data Analysis:

-

A sigmoidal curve is obtained when plotting the retention time against the pH of the mobile phase. The inflection point of this curve corresponds to the pKa.[10]

-

To determine LogP, a calibration curve is first generated by running a series of standards with known LogP values under the same chromatographic conditions. The LogP of the test compound is then interpolated from its retention time using the calibration curve.

-

Biological Context and Signaling Pathways

Benzodiazepines are well-known for their effects on the central nervous system, primarily through their interaction with the GABA-A receptor.[11][12] This interaction enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), which is the main inhibitory neurotransmitter in the brain.[11][13]

GABA-A Receptor Signaling

Activation of the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions into the neuron.[13][14] This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.[13] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[14] This binding increases the frequency of the chloride channel opening when GABA is also bound, thereby potentiating the inhibitory effect of GABA.[15]

Caption: Simplified GABA-A receptor signaling pathway modulated by benzodiazepines.

Synthetic Pathways

The synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivatives can be achieved through various routes. A common approach involves the reductive cyclization of appropriate precursors. For instance, a one-pot synthesis can start from N-Boc-protected 2-aminobenzyl alcohols and N-nosyl-protected 2-aminoacetaldehyde dimethyl acetal.[16] Another method involves a ruthenium-catalyzed reaction between 2-aminobenzyl alcohols and 1,2-amino alcohols.[16] A practical synthesis for 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has also been published.[17]

Caption: Generalized synthetic workflow for 4-acetylated tetrahydro-1,4-benzodiazepines.

Conclusion

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a compound of interest within the broader class of pharmacologically active benzodiazepines. While specific experimental data for some of its physicochemical properties are not widely available, established methodologies for determining these parameters are well-documented. The understanding of its potential biological activity is largely inferred from the well-characterized mechanism of action of related benzodiazepines on the GABA-A receptor. Further research is warranted to fully elucidate the specific properties and potential therapeutic applications of this particular derivative.

References

- 1. tandfonline.com [tandfonline.com]

- 2. guidechem.com [guidechem.com]

- 3. CAS#:57756-36-2 | 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | Chemsrc [chemsrc.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental versus theoretical log D7.4 , pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 10. academic.oup.com [academic.oup.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Technical Whitepaper: 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

A-Core Focus on its Role as a Key Intermediate in the Synthesis of Clobazam

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound that has garnered attention not for its direct pharmacological activity, but for its crucial role as a key intermediate in the synthesis of pharmaceutically active compounds. Notably, it serves as a precursor in the manufacturing of Clobazam, a well-established anticonvulsant medication. This document provides a comprehensive overview of the synthesis of Clobazam from this intermediate and briefly touches upon the established mechanism of action of the final active pharmaceutical ingredient.

Synthesis of Clobazam from 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

The transformation of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine to Clobazam involves a series of chemical reactions. The following experimental protocol outlines a common synthetic route.

Experimental Protocol: Synthesis of Clobazam

A widely utilized method for the synthesis of Clobazam from its acetyl precursor involves a multi-step process. This process begins with the reaction of 2-amino-N-methylbenzamide with chloroacetyl chloride to yield 2-(2-chloroacetamido)-N-methylbenzamide. This intermediate then undergoes a ring-closing reaction to form the benzodiazepine ring system. The final step involves the introduction of the second carbonyl group to yield Clobazam.

A more direct conceptual pathway starting from a related benzodiazepine core for illustrative purposes is outlined below:

-

Starting Material: A suitable 1,4-benzodiazepine precursor.

-

N-Alkylation: Introduction of a methyl group at the N-1 position.

-

Oxidation/Keto-enol tautomerism: Formation of the dione structure characteristic of Clobazam.

The logical workflow for the synthesis is depicted in the following diagram.

Caption: Conceptual workflow for Clobazam synthesis.

Mechanism of Action of Clobazam

While 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is not known to have significant pharmacological effects, its end-product, Clobazam, has a well-defined mechanism of action.

Clobazam is a benzodiazepine that enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. It achieves this by binding to a specific site on the GABA-A receptor, which is an ionotropic receptor and ligand-gated ion channel. This binding event increases the frequency of the opening of the chloride ion channel, leading to an enhanced influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, thus producing a calming and anticonvulsant effect.

The signaling pathway is illustrated in the diagram below.

Caption: Clobazam's signaling pathway at the GABA-A receptor.

Quantitative Data

As 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a synthetic intermediate, there is no available quantitative data regarding its pharmacological activity (e.g., Ki, IC50, EC50). The relevant quantitative data pertains to its successor, Clobazam.

| Compound | Parameter | Value | Receptor/Assay |

| Clobazam | Ki | 26 nM | [3H]flunitrazepam binding assay (rat brain) |

| Clobazam | IC50 | 1.5 µM | GABA-stimulated chloride uptake (rat cortical neurons) |

Conclusion

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a pivotal molecule in synthetic organic chemistry, particularly in the production of the anticonvulsant drug Clobazam. While devoid of its own significant pharmacological profile, its role as a precursor is indispensable for the synthesis of a medication that positively impacts patients with epilepsy and other neurological conditions. Understanding the synthetic pathways involving this intermediate is crucial for pharmaceutical development and manufacturing. The ultimate therapeutic effects are a result of Clobazam's potentiation of GABAergic inhibition through its interaction with the GABA-A receptor.

Biological Activity of Novel Benzodiazepine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of novel benzodiazepine derivatives. Traditionally recognized for their effects on the central nervous system (CNS), the versatile benzodiazepine scaffold is now a focal point in the development of agents for other therapeutic areas, most notably oncology. This document details the mechanisms of action, summarizes key quantitative data, and provides established experimental protocols for evaluating these compounds.

Section 1: Central Nervous System (CNS) Activities

Novel benzodiazepine derivatives continue to be developed to refine the classic anxiolytic, sedative, anticonvulsant, and muscle relaxant effects, often aiming for improved side-effect profiles.[1][2][3] These effects are primarily mediated through the allosteric modulation of the GABA-A receptor.[4][5]

Mechanism of Action: GABA-A Receptor Modulation

The desirable effects of benzodiazepines are achieved by modulating the central nervous system via the GABA-A receptor, a ligand-gated chloride-selective ion channel.[4] Benzodiazepines act as positive allosteric modulators, binding to a site on the receptor distinct from the gamma-aminobutyric acid (GABA) binding site.[5] This binding event increases the frequency of the chloride channel opening in response to GABA, leading to an enhanced influx of chloride ions.[6] The resulting hyperpolarization of the neuron decreases its excitability, producing an overall inhibitory effect on the CNS.[7] The specific pharmacological profile (e.g., anxiolytic vs. sedative) is influenced by the derivative's affinity for different GABA-A receptor alpha subunits (α1, α2, α3, α5).[1][5]

Visualization of GABA-A Receptor Signaling

The following diagram illustrates the mechanism of benzodiazepine action at the GABA-A receptor.

Caption: Benzodiazepine binding enhances GABA-mediated chloride influx, leading to CNS inhibition.

Quantitative Data: CNS Activity of Novel Derivatives

The following table summarizes the biological activity of selected novel benzodiazepine derivatives.

| Compound ID | Biological Activity | Animal Model | Potency (ED₅₀ / Dose) | Reference |

| PBDT 13 | Anticonvulsant, Anxiolytic, Sedative | Mouse (Drug-induced models) | Potency similar to Diazepam | [8] |

| GL-II-73 | Anxiolytic, Antidepressant, Pro-cognitive | Mouse (Stress/Age models) | Not specified | [1][2] |

| GL-II-75 | Anxiolytic, Antidepressant, Pro-cognitive | Mouse (Stress/Age models) | Not specified | [1][2] |

| VBZ102 | Anxiolytic | Mouse (Light-Dark Box) | Anxiolytic at various doses | [9][10] |

| Compound 10b | Antiepileptic | Not specified | Significant activity | [11] |

| Compound 10c | Antiepileptic | Not specified | Significant activity | [11] |

| Compound 11b | CNS Depressant | Not specified | Activity comparable to Diazepam | [11] |

| Compound 6 | Anticonvulsant | Mouse (PTZ & MES tests) | Considerable effect |

Experimental Protocols

This model is used to screen for drugs effective against myoclonic and absence seizures.[12]

-

Animal Preparation: Use male Swiss Webster or C57BL/6 mice (20-30g). Allow animals to acclimate for at least one week before testing.[13][14]

-

PTZ Solution Preparation: Dissolve Pentylenetetrazole (PTZ) in sterile 0.9% saline to a final concentration of 10 mg/mL. Prepare the solution fresh on the day of use.[13]

-

Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) at a predetermined time (e.g., 30-60 minutes) before PTZ injection.[15]

-

Seizure Induction: Inject a convulsant dose of PTZ (e.g., 85-100 mg/kg, i.p., or a subconvulsive dose of 30-35 mg/kg for kindling studies).[13][15][16]

-

Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and observe for 30 minutes.[13]

-

Data Collection: Record the latency to the first clonic convulsion and the onset of tonic hindlimb extension. The primary endpoint is the presence or absence of seizures and mortality. A compound is considered protective if it prevents the tonic hindlimb extension phase.[12][15]

The EPM is a widely used model to assess anxiety-like behavior in rodents.[8][9]

-

Apparatus: A plus-shaped maze, elevated from the floor (e.g., 50-55 cm), with two open arms and two enclosed arms.[9]

-

Animal Handling: Handle mice for several days prior to testing to reduce handling stress. Allow animals to acclimate to the testing room for at least 30-60 minutes before the trial.[8][17]

-

Procedure: Administer the test compound or vehicle control as required. Place the mouse in the center of the maze, facing an open arm.[8]

-

Exploration: Allow the animal to freely explore the maze for a single 5-minute session.[9] The session is typically recorded by an overhead video camera for later analysis.[17]

-

Data Analysis: Key parameters measured are the time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.[8][17]

-

Cleaning: Thoroughly clean the maze with 10% ethanol solution between trials to eliminate olfactory cues.[1]

Section 2: Anticancer Activities

A paradigm shift in benzodiazepine research has been the discovery of their potent anticancer activities, completely distinct from their CNS effects.[18][19] Several novel derivatives have been identified as inhibitors of tubulin polymerization, a validated target in oncology.[20][21]

Mechanism of Action: Tubulin Polymerization Inhibition

Certain benzodiazepine derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division, particularly during mitosis.[21] These compounds bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[21] This inhibition of microtubule assembly leads to the disruption of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[20]

Visualization of Anticancer Experimental Workflow

The following diagram outlines a typical workflow for screening novel benzodiazepine derivatives for anticancer activity.

Caption: A logical progression from synthesis to in vivo testing for anticancer drug discovery.

Quantitative Data: Anticancer Activity of Novel Derivatives

The following table summarizes the cytotoxic activity of selected novel benzodiazepine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line(s) | Potency (IC₅₀) | Mechanism | Reference |

| 9a | Panel of 5 cancer cell lines | 6-15 nM | Tubulin Polymerization Inhibitor | [20] |

| 11a (BZD) | Panel of 60 tumor cell lines | 0.24 µM (Average GI₅₀) | Not specified | [22] |

| 52b | Lung cancer cells | Highly potent | Protein Synthesis Inhibitor | [22] |

| Various | Panel of 10 cancer cell lines | <10 µM for active compounds | Tubulin Polymerization Inhibitor | [21] |

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[23]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[23]

-

Compound Treatment: Prepare serial dilutions of the test benzodiazepine derivative in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle-only wells as a control.[23]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[23]

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[23]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[23]

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is proportional to the absorbance, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.[22]

This assay directly measures a compound's ability to inhibit the assembly of purified tubulin into microtubules.[19]

-

Reagent Preparation: Use a commercially available kit containing >99% pure tubulin. Reconstitute tubulin on ice in a general tubulin buffer containing GTP and glycerol.[19][24]

-

Assay Setup: Pre-warm a 96-well plate and a microplate reader to 37°C.[21]

-

Reaction Initiation: On ice, add the test compound, positive control (e.g., Nocodazole), or vehicle control to the appropriate wells. To initiate polymerization, add the ice-cold tubulin solution to each well.[19]

-

Data Acquisition: Immediately place the plate in the pre-warmed reader. Monitor the increase in fluorescence (using a fluorescent reporter) or absorbance (turbidity at 340 nm) every minute for 60-90 minutes.[19][21]

-

Data Analysis: Plot the fluorescence/absorbance against time. Inhibition of polymerization is observed as a suppression of the signal increase compared to the vehicle control. The IC₅₀ for tubulin polymerization can be determined from a dose-response curve.[20]

Conclusion and Future Perspectives

The benzodiazepine scaffold remains a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activity. While research into novel CNS-acting agents focuses on refining receptor subtype selectivity to improve therapeutic windows, the emergence of benzodiazepine derivatives as potent anticancer agents has opened an exciting new frontier.[11][18] Future research will likely focus on optimizing the potency and drug-like properties of these anticancer leads and further exploring the potential for this chemical class to yield therapies for a wide range of human diseases.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. behaviorcloud.com [behaviorcloud.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. protocols.io [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]

- 15. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 18. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. benchchem.com [benchchem.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. benchchem.com [benchchem.com]

- 24. bio-protocol.org [bio-protocol.org]

In Vitro Evaluation of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the in vitro evaluation of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, a novel compound within the 1,4-benzodiazepine class of molecules. Benzodiazepines are a well-established class of drugs that exert their effects primarily through the central nervous system, acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] This document outlines the fundamental experimental protocols for characterizing the binding affinity, functional activity, and cytotoxic profile of this new chemical entity. The presented data is illustrative to guide researchers in their experimental design and data presentation.

Introduction

The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives utilized for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[2][4] These therapeutic effects are primarily mediated by their interaction with the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the brain.[1][5] Upon binding to the benzodiazepine site on the GABA-A receptor, these compounds potentiate the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, thus reducing neuronal excitability.[1][2][4]

The introduction of an acetyl group at the N4 position of the 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine core represents a novel structural modification. This guide details a systematic in vitro approach to characterize the pharmacological profile of this compound.

Putative Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[1][5] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site.[2] Consequently, the frequency of the chloride channel opening is increased, enhancing the inhibitory effect of GABA.[4] The GABA-A receptor is a pentameric protein complex, typically composed of two α, two β, and one γ subunit.[5] The benzodiazepine binding site is located at the interface of the α and γ subunits.[5]

Experimental Workflow

A systematic in vitro evaluation of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine would follow a logical progression from binding characterization to functional assessment and finally, an evaluation of cellular toxicity.

Data Presentation

Quantitative data from in vitro assays should be presented in a clear and concise tabular format to allow for easy comparison and interpretation. The following tables are illustrative examples of how data for 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine could be presented.

Table 1: GABA-A Receptor Binding Affinity

| Compound | Radioligand | IC50 (nM) [Illustrative] | Ki (nM) [Illustrative] |

| 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | [³H]Flunitrazepam | 75.3 | 48.9 |

| Diazepam (Reference) | [³H]Flunitrazepam | 10.2 | 6.6 |

Table 2: Functional Activity at the GABA-A Receptor

| Compound | Assay Type | EC50 (nM) [Illustrative] | Max Efficacy (%) [Illustrative] |

| 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | Chloride Influx | 150.8 | 95 |

| Diazepam (Reference) | Chloride Influx | 25.4 | 100 |

Table 3: In Vitro Cytotoxicity Profile

| Compound | Cell Line | Assay | CC50 (µM) [Illustrative] |

| 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | HEK293 | MTT | > 100 |

| 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | SH-SY5Y | MTT | 85.2 |

| Doxorubicin (Reference) | SH-SY5Y | MTT | 1.5 |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of the test compound for the benzodiazepine site on the GABA-A receptor.

Materials:

-

Cell membranes from a stable cell line expressing human GABA-A receptors (e.g., HEK293 cells).

-

[³H]Flunitrazepam (radioligand).

-

Test compound (4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine).

-

Diazepam or Clonazepam (for non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and vials.

-

Microplate harvester and scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound and the reference compound.

-

In a 96-well plate, add binding buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of a known benzodiazepine (for non-specific binding).

-

Add [³H]Flunitrazepam to all wells to a final concentration appropriate for the receptor density.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: Chloride Influx Measurement

Objective: To assess the functional activity of the test compound as a positive allosteric modulator of the GABA-A receptor.

Materials:

-

A cell line stably expressing the GABA-A receptor (e.g., HEK293 or a neuronal cell line).

-

A fluorescent chloride-sensitive dye (e.g., MEQ or SPQ).

-

Test compound.

-

GABA.

-

Assay buffer (low and high chloride concentrations).

-

A fluorescence plate reader.

Procedure:

-

Culture the cells in 96-well plates to form a confluent monolayer.

-

Load the cells with the chloride-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells with a low-chloride buffer.

-

Add the test compound at various concentrations, followed by a sub-maximal concentration of GABA.

-

Initiate the chloride influx by adding a high-chloride buffer.

-

Measure the change in fluorescence over time using a fluorescence plate reader. The influx of chloride will quench the fluorescence of the dye.

-

Plot the rate of fluorescence quench against the logarithm of the test compound concentration to determine the EC50 value.

Cytotoxicity Assay: MTT Assay

Objective: To evaluate the potential cytotoxicity of the test compound.

Materials:

-

A relevant cell line (e.g., a neuronal cell line like SH-SY5Y or a non-neuronal line like HEK293).

-

Test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

A microplate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and plot it against the logarithm of the test compound concentration to determine the CC50 (50% cytotoxic concentration).

Conclusion

This technical guide outlines a foundational in vitro strategy for the pharmacological characterization of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. The proposed experiments will elucidate its binding affinity, functional efficacy at the GABA-A receptor, and its general cytotoxicity. The illustrative data and detailed protocols serve as a robust starting point for researchers in the field of drug discovery and development to systematically evaluate this and other novel benzodiazepine derivatives. Further studies, including subtype selectivity profiling and in vivo efficacy and safety assessments, would be the logical next steps in the comprehensive evaluation of this compound.

References

Preliminary Pharmacological Profile of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: An In-depth Technical Guide

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, specific quantitative pharmacological data for 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is not publicly available at this time. This guide, therefore, provides a preliminary, inferred pharmacological profile based on the well-established structure-activity relationships (SAR) of the 1,4-benzodiazepine class of compounds. The experimental protocols and signaling pathways described are generalized for this class of molecules and serve as a foundational framework for potential future investigations of the title compound.

Introduction

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a derivative of the 1,4-benzodiazepine scaffold, a core structure in a class of psychoactive drugs known for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. While this specific compound is cited as a pharmaceutical intermediate in the synthesis of tranquilizers, antibiotics, and anticancer drugs, its detailed pharmacological profile has not been extensively characterized in publicly accessible literature. This document aims to provide a theoretical framework for its anticipated pharmacological effects, drawing parallels from the broader class of 1,4-benzodiazepines.

Inferred Pharmacological Profile

Based on its chemical structure, 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is expected to exhibit activity as a central nervous system (CNS) depressant. General sources suggest it possesses sedative, anxiolytic, and anticonvulsant effects. The N-acetylation at the 4-position of the benzodiazepine ring is a key structural feature that will influence its potency, selectivity, and pharmacokinetic properties.

Mechanism of Action

Like other 1,4-benzodiazepines, the primary mechanism of action is anticipated to be the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.

Signaling Pathway Diagram:

In-depth Technical Guide: 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

CAS Number: 57756-36-2 Molecular Formula: C₁₁H₁₄N₂O Class: 1,4-Benzodiazepine Derivative

Disclaimer: Scientific literature providing specific quantitative data, detailed experimental protocols, and in-depth biological studies for 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 57756-36-2) is limited in publicly accessible databases. The following guide is structured based on the general properties and known activities of the 1,4-benzodiazepine class of compounds, supplemented by the available information for the specific molecule.

Introduction

Physicochemical Properties

A summary of the known and predicted physicochemical properties for 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is presented in Table 1. Crystallographic data reveals that the compound can crystallize with a water molecule, and the seven-membered diazepine ring adopts a chair conformation.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 190.24 g/mol | [3] |

| Molecular Formula | C₁₁H₁₄N₂O | [3] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Melting Point | 85 °C | [3] |

| pKa (Predicted) | 4.41 ± 0.20 | [3] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine was not fully accessible, a publication by Zhao et al. (2008) in Organic Preparations and Procedures International describes a practical synthesis.[3][4] The general synthesis of 1,4-benzodiazepines often involves the cyclization of a substituted 2-aminobenzophenone derivative or a related precursor.

A potential synthetic workflow, based on general benzodiazepine synthesis, is outlined below. This is a generalized representation and not a validated protocol for this specific compound.

Caption: Generalized synthetic pathway for 1,4-benzodiazepine derivatives.

Mechanism of Action

Benzodiazepines exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] They bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron.[5] This increased inhibitory tone results in the characteristic sedative, anxiolytic, and anticonvulsant effects of this drug class.

The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunits (α, β, γ). The specific subunit composition determines the pharmacological properties of the receptor. The binding site for benzodiazepines is located at the interface of the α and γ subunits. The diverse effects of different benzodiazepines are attributed to their varying affinities for GABA-A receptors with different α subunit isoforms.

Caption: General mechanism of action for benzodiazepines at the GABA-A receptor.

Biological Activity

Specific biological activity data for 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is not available in the reviewed literature. However, based on its chemical structure, it is predicted to have central nervous system activity. The presence of the 1,4-benzodiazepine core strongly suggests potential anxiolytic, sedative, and anticonvulsant properties.[1]

Studies on various 1,4-benzodiazepine derivatives have shown a wide range of pharmacological effects. For instance, some derivatives exhibit potent antidepressant properties, while others have been investigated for their anticonvulsant activity in different seizure models.[6][7] The specific nature and potency of the biological activity of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine would require dedicated in vitro and in vivo studies.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine are not publicly available. For researchers interested in studying this compound, the following general methodologies for related compounds could be adapted.

General Procedure for In Vitro Receptor Binding Assay

A common method to assess the activity of a benzodiazepine is to measure its ability to displace a radiolabeled ligand from the benzodiazepine binding site on the GABA-A receptor.

Caption: A generalized workflow for a competitive radioligand binding assay.

General Procedure for In Vivo Behavioral Assay (Elevated Plus Maze)

The anxiolytic effects of a compound can be evaluated in rodents using the elevated plus maze, which is based on the animal's natural aversion to open and elevated spaces.

Caption: A typical workflow for the elevated plus maze behavioral test.

Pharmacokinetics

No pharmacokinetic data for 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has been reported. The pharmacokinetic profile of benzodiazepines can vary significantly based on their substitution patterns, affecting their absorption, distribution, metabolism, and excretion. Generally, benzodiazepines are metabolized in the liver, primarily by the cytochrome P450 enzyme system, followed by glucuronidation before excretion. The acetyl group at the N-4 position of the target compound would likely influence its metabolic fate.

Conclusion

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a derivative of the well-established 1,4-benzodiazepine class of compounds. While its chemical structure and some basic physical properties are known, there is a notable absence of detailed scientific studies on its specific biological activities, quantitative pharmacological data, and pharmacokinetic profile in the public domain. Based on its structural class, it is hypothesized to act as a positive allosteric modulator of the GABA-A receptor, likely exhibiting anxiolytic, sedative, and anticonvulsant properties. Further research, including detailed synthesis and purification, in vitro receptor binding and functional assays, and in vivo behavioral and pharmacokinetic studies, is necessary to fully characterize this compound and determine its potential as a research tool or therapeutic agent.

References

- 1. tsijournals.com [tsijournals.com]

- 2. 4-Acetyl-2,3,4,5-tetra-hydro-1H-1,4-benzodiazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Azacycloalkyl-1,4-benzodiazepin-2-ones with antianxiety-antidepressant actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Elucidation of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, a heterocyclic compound of interest in medicinal chemistry. The guide details the key analytical techniques employed in its characterization, including synthetic methods, X-ray crystallography, and spectroscopic analysis. While specific experimental spectral data for the title compound is not publicly available, this guide presents expected analytical outcomes based on established principles and data from closely related analogs. Detailed experimental protocols for the synthesis and crystallographic analysis are provided, based on published literature. Furthermore, the known biological context of the 1,4-benzodiazepine scaffold is discussed, including a diagram of the established signaling pathway.

Introduction

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine belongs to the 1,4-benzodiazepine class of compounds, a scaffold renowned for its diverse pharmacological activities, particularly targeting the central nervous system (CNS). The structural characterization of such molecules is paramount for understanding their structure-activity relationships (SAR), optimizing their therapeutic potential, and ensuring their quality and purity in drug development pipelines. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and development of novel benzodiazepine derivatives.

Synthesis

A practical synthesis for 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has been reported by Zhao et al.[1][2] The following protocol is based on their work.

Experimental Protocol: Synthesis of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Materials:

-

2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

-

Acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (1.0 eq.) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq.).

-

Acylation: To the stirred solution, add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.

Structural Elucidation

The definitive structural confirmation of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is achieved through a combination of X-ray crystallography and spectroscopic methods.

X-ray Crystallography

The crystal structure of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has been determined, providing unambiguous proof of its molecular structure and conformation.[3]

Key Crystallographic Findings:

-

Molecular Formula: C₁₁H₁₄N₂O·H₂O.[3]

-

Crystal System: Monoclinic.

-

Space Group: P2₁/c.

-

Conformation: The seven-membered diazepine ring adopts a chair conformation.[3] The acetyl group's carbonyl is oriented away from the benzene ring.[3]

-

Hydrogen Bonding: The crystal structure reveals the presence of N-H···O and O-H···O hydrogen bonds.[3]

Table 1: Crystallographic Data Summary

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₂O·H₂O |

| Formula Weight | 208.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 (2) |

| b (Å) | 11.456 (2) |

| c (Å) | 9.876 (2) |

| β (°) | 108.45 (3) |

| Volume (ų) | 1085.1 (4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.274 |

| Absorption Coefficient (mm⁻¹) | 0.092 |

| F(000) | 448 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a general procedure representative of that used for the structure determination of small organic molecules.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).

-

Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD area detector).

-

Structure Solution and Refinement: The collected diffraction data is processed to yield the unit cell parameters and intensity data. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

-

Aromatic Protons: Multiplets in the range of δ 6.8-7.4 ppm (4H).

-

N-H Proton: A broad singlet, the chemical shift of which is concentration-dependent, typically between δ 3.5-5.0 ppm (1H).

-

Methylene Protons (C2-H₂ and C3-H₂): Complex multiplets in the range of δ 2.8-3.8 ppm (4H) due to diastereotopicity and coupling to each other.

-

Methylene Protons (C5-H₂): A multiplet around δ 4.5 ppm (2H).

-

Acetyl Methyl Protons: A sharp singlet around δ 2.2 ppm (3H).

Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

-

Carbonyl Carbon: A signal around δ 170 ppm.

-

Aromatic Carbons: Signals in the range of δ 120-145 ppm.

-

Methylene Carbons (C2, C3, C5): Signals in the range of δ 40-60 ppm.

-

Acetyl Methyl Carbon: A signal around δ 22 ppm.

Table 2: Predicted NMR Data

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH | 6.8 - 7.4 (m, 4H) | 120 - 130 |

| Aromatic C | - | 140 - 145 |

| N-H | 3.5 - 5.0 (br s, 1H) | - |

| C2-H₂ | 2.8 - 3.8 (m, 2H) | ~45 |

| C3-H₂ | 2.8 - 3.8 (m, 2H) | ~35 |

| C5-H₂ | ~4.5 (m, 2H) | ~55 |

| C=O | - | ~170 |

| COCH₃ | ~2.2 (s, 3H) | ~22 |

3.2.2. Mass Spectrometry (MS)

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): An observable peak at m/z = 190, corresponding to the molecular weight of the compound (C₁₁H₁₄N₂O).

-

Key Fragmentation Patterns:

-

Loss of the acetyl group ([M - 43]⁺) leading to a fragment at m/z = 147.

-

Cleavage of the diazepine ring, leading to various characteristic fragments.

-

Biological Context and Signaling Pathway

The 1,4-benzodiazepine scaffold is a well-established pharmacophore, primarily known for its modulatory effects on the γ-aminobutyric acid (GABA) type A (GABAₐ) receptor in the central nervous system.

Mechanism of Action:

1,4-benzodiazepines act as positive allosteric modulators of the GABAₐ receptor, which is a ligand-gated ion channel. Their binding to a specific site on the receptor (the benzodiazepine binding site) enhances the effect of the endogenous neurotransmitter GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism underlies the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this class of compounds.

Conclusion

The structural elucidation of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is definitively established through a combination of synthesis, X-ray crystallography, and spectroscopic analysis. This guide has provided a framework for its synthesis and detailed the key structural features confirmed by crystallographic data. While specific NMR and MS data are not publicly available, predictive data has been provided to guide researchers in their analytical endeavors. The well-understood mechanism of action of the 1,4-benzodiazepine class via the GABAₐ receptor provides a strong foundation for the pharmacological investigation of this and related compounds. This comprehensive guide serves as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development.

References

A Technical Guide to the Discovery and Synthesis of 1,4-Benzodiazepine Analogs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical exploration of the discovery, mechanism of action, and core synthetic methodologies for 1,4-benzodiazepine analogs. It is designed to serve as a comprehensive resource, offering detailed experimental protocols and structured data for key compounds that have defined this critical class of central nervous system (CNS) therapeutics.

Discovery and Introduction

The era of benzodiazepines began serendipitously in the 1950s at the Hoffmann-La Roche laboratories. Chemist Leo Sternbach, while re-investigating a series of shelved quinazoline-3-oxide compounds, stumbled upon a novel crystalline substance.[1][2] This compound, which had undergone an unexpected molecular rearrangement to form a seven-membered diazepine ring, was sent for pharmacological testing at the insistence of a colleague.[2] The results revealed potent sedative, muscle relaxant, and anxiolytic properties. This compound, later named chlordiazepoxide (Librium), was introduced into clinical practice in 1960, marking a revolution in the treatment of anxiety.[1][2][3]

Following this breakthrough, Sternbach's team systematically modified the core structure, leading to the synthesis of the even more potent and popular diazepam (Valium) in 1959, which was marketed in 1963.[1][4][5] The success of these initial compounds spurred extensive research, resulting in a vast family of 1,4-benzodiazepine analogs, including lorazepam and alprazolam, each with unique pharmacological profiles.[6][7] These agents largely replaced barbiturates due to a superior safety profile, particularly a lower risk of fatal overdose from respiratory depression.[1]

The fundamental mechanism of action for all benzodiazepines involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[8][9][10][11] This interaction enhances the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability, which manifests as the characteristic anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects of the drug class.[8][9]

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, which is a pentameric ligand-gated ion channel.[10]

-

Binding Site: The receptor is composed of five transmembrane subunits (typically two alpha, two beta, and one gamma).[10] Benzodiazepines bind to a specific site located at the interface between the alpha and gamma subunits.[10] This binding site is distinct from the GABA binding site, which is located at the alpha-beta subunit interface.

-

Allosteric Modulation: The binding of a benzodiazepine molecule induces a conformational change in the GABA-A receptor. This change increases the affinity of GABA for its own binding site.[8][11]

-

Enhanced Chloride Conductance: By promoting the binding of GABA, benzodiazepines increase the frequency of the chloride channel's opening.[8][11] This leads to an enhanced influx of negatively charged chloride ions into the neuron.

-

Neuronal Inhibition: The increased intracellular chloride concentration causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold. This results in a potentiation of GABA's natural inhibitory effect and a general depression of CNS activity.[8][11]

Synthesis of Key 1,4-Benzodiazepine Analogs

The synthesis of the 1,4-benzodiazepine core and its analogs typically originates from appropriately substituted 2-aminobenzophenones. The following sections detail the synthetic routes and experimental protocols for foundational analogs.

Diazepam (Valium)

Diazepam features a methyl group at the N-1 position and a carbonyl group at C-2. Its synthesis is a cornerstone of benzodiazepine chemistry.

Synthetic Overview: A classical and widely cited synthesis involves the reaction of 2-amino-5-chlorobenzophenone with glycine ethyl ester to construct the diazepine ring, followed by N-methylation.[12] An alternative industrial route involves reacting 2-(methylamino)-5-chlorobenzophenone with chloroacetyl chloride, followed by cyclization with ammonia.[13]

Experimental Protocol (Glycine Ester Route): This protocol is a representative laboratory-scale synthesis.

-

Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one

-

To a solution of 2-amino-5-chlorobenzophenone (1.0 eq) in a suitable solvent such as pyridine, add glycine ethyl ester hydrochloride (1.2 eq).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield the pure intermediate.[12]

-

-

Step 2: N-Methylation to Yield Diazepam

-

Suspend the product from Step 1 (1.0 eq) in a mixture of ethanol and a suitable base such as sodium ethoxide.

-

Add methyl sulfate (1.1 eq) dropwise to the suspension while maintaining the temperature.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain diazepam as a crystalline solid.[12]

-

Lorazepam (Ativan)

Lorazepam is characterized by a hydroxyl group at the C-3 position and a 2'-chloro substitution on the C-5 phenyl ring, which increases its potency.

Synthetic Overview: The synthesis of lorazepam requires the introduction of the C-3 hydroxyl group, a non-trivial transformation. A modern and efficient 5-step flow synthesis has been reported, which involves N-acylation, diazepine ring closure, imine N-oxidation, a Polonovski-type rearrangement to introduce an acetoxy group at C-3, and finally, hydrolysis.[14] A more traditional batch approach involves the direct oxidation of a benzodiazepine precursor.[15]

Experimental Protocol (Acetoxylation and Hydrolysis Route): This protocol is based on the key steps of introducing the C-3 functionality.

-

Step 1: Acetoxylation of the Benzodiazepine Core

-

Dissolve the starting material, 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (1.0 eq), in glacial acetic acid.

-

Add potassium acetate (2.0 eq), potassium persulfate (1.5 eq), and a catalytic amount of iodine (0.1 eq).[15]

-

Heat the mixture with stirring (e.g., at 110-120 °C) for several hours. Monitor by TLC.

-

After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with sodium thiosulfate solution, followed by brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude lorazepam acetate.

-

-

Step 2: Hydrolysis to Lorazepam

-

Dissolve the crude lorazepam acetate from Step 1 in ethanol.

-

Add an aqueous solution of a base, such as sodium hydroxide, dropwise at a reduced temperature (0-5 °C).[14][15]

-

Stir the mixture until the hydrolysis is complete (monitored by TLC).

-

Neutralize the mixture carefully with an acid (e.g., citric acid solution).[15]

-

Collect the precipitated lorazepam by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from ethanol and ethyl acetate.[15]

-

Alprazolam (Xanax)

Alprazolam is a triazolobenzodiazepine, distinguished by a triazole ring fused to the [a] face of the diazepine ring. This structural feature contributes to its high potency.

Synthetic Overview: The synthesis must construct the unique fused triazole ring system. One common method starts with the corresponding 1,4-benzodiazepine-2-thione. The thione is treated with a hydrazine derivative, which then cyclizes to form the triazole ring.[16] An alternative synthesis starts with 2,6-dichloro-4-phenylquinoline, which is converted to a hydrazine derivative and then cyclized with triethyl orthoacetate.[17][18]

Experimental Protocol (from Benzodiazepine-2-thione):

-

Step 1: Synthesis of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

-

Treat the corresponding 2-one (lactam) precursor, 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, with a thionating agent such as phosphorus pentasulfide (P4S10) in a high-boiling solvent like pyridine.

-

Heat the mixture under reflux until the conversion is complete.

-

Cool the mixture, pour it into water, and collect the resulting solid by filtration. Purify by recrystallization.

-

-

Step 2: Formation of the Fused Triazole Ring

-

Suspend the thione from Step 1 (1.0 eq) in a suitable solvent like ethanol.

-

Add acetic acid hydrazide (acetylhydrazide) (1.2 eq).

-

Heat the mixture under reflux. The reaction involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization with the elimination of hydrogen sulfide to form the triazole ring.

-

After the reaction is complete, cool the mixture. The product, alprazolam, will often precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent to obtain pure alprazolam.

-

Data Presentation

The following table summarizes the key characteristics of the discussed 1,4-benzodiazepine analogs.

| Drug Name | Year Introduced | Key Structural Feature | Primary Clinical Use | Typical Acting Duration |

| Chlordiazepoxide | 1960[1] | N-oxide, 2-methylamino group | Anxiety, Alcohol Withdrawal | Long |

| Diazepam | 1963[1] | N-1 methyl group | Anxiety, Seizures, Muscle Spasms[9][19] | Long |

| Lorazepam | ~1963[6] | 3-hydroxy group, 2'-chlorophenyl | Anxiety, Insomnia, Seizures[9] | Intermediate |

| Alprazolam | ~1970s | Fused triazole ring | Anxiety, Panic Disorder[17] | Short to Intermediate |

Visualization of Synthetic Workflow

The general process for synthesizing, isolating, and purifying 1,4-benzodiazepine analogs can be visualized as a multi-stage workflow.

Conclusion

The discovery of 1,4-benzodiazepines marked a pivotal moment in psychopharmacology, providing highly effective treatments for a range of CNS disorders. The core chemical scaffold, first revealed by Leo Sternbach, has proven to be a remarkably "privileged" structure in medicinal chemistry, allowing for extensive modification to fine-tune pharmacological activity.[20][21] The synthetic routes, from the foundational cyclocondensation reactions to modern flow chemistry techniques, demonstrate the elegance and versatility of organic chemistry in creating complex therapeutic agents.[13][14][21] Ongoing research continues to explore new derivatives and more selective modulators of GABA-A receptor subtypes, aiming to further improve efficacy and reduce side effects, ensuring the legacy of the 1,4-benzodiazepine core will continue to evolve.[3][22]

References

- 1. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Leo Sternbach - Wikipedia [en.wikipedia.org]

- 5. Benzodiazepines; Diazepam | PPTX [slideshare.net]

- 6. Benzodiazepine synthesis [quimicaorganica.org]

- 7. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benzoinfo.com [benzoinfo.com]

- 9. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 10. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]